

A Comparative Analysis of Cholesteryl Tricosanoate and Other Very Long-Chain Cholesteryl Esters

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Compound of Interest

Compound Name: Cholesteryl Tricosanoate

Cat. No.: B15600670

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties and biological activities of **Cholesteryl Tricosanoate** (C23:0) against other very long-chain cholesteryl esters (VLC-CEs), specifically Cholesteryl Behenate (C22:0), Cholesteryl Lignocerate (C24:0), and Cholesteryl Cerotate (C26:0). This objective analysis is supported by available experimental data to inform research and development in lipidomics and related fields.

Physical and Chemical Properties

Very long-chain cholesteryl esters are highly lipophilic molecules. Their physical properties, such as melting point and solubility, are primarily influenced by the length of the fatty acid chain. Longer chains lead to stronger van der Waals interactions, generally resulting in higher melting points and lower solubility in polar solvents.

Property	Cholesteryl Behenate (C22:0)	Cholesteryl Tricosanoate (C23:0)	Cholesteryl Lignocerate (C24:0)	Cholesteryl Cerotate (C26:0)
Molecular Formula	C ₄₉ H ₈₈ O ₂	C ₅₀ H ₉₀ O ₂	C ₅₁ H ₉₂ O ₂	C ₅₃ H ₉₆ O ₂
Molecular Weight (g/mol)	709.24	723.27	737.30	765.35
Melting Point (°C)	90.0	Data not available	92.5	93.5
Solubility in Chloroform	Soluble	Soluble	Soluble	Soluble
Solubility in Water	Insoluble	Insoluble	Insoluble	Insoluble

Note: Specific quantitative solubility data for these compounds in various organic solvents are not readily available in comparative studies. However, as nonpolar lipids, they are expected to be soluble in nonpolar organic solvents like chloroform, hexane, and diethyl ether, and insoluble in polar solvents like water.

Biological Activity: A Comparative Overview

The biological functions of VLC-CEs are not as extensively studied as those of cholesteryl esters with shorter fatty acid chains. However, their accumulation is associated with certain metabolic disorders. The following sections compare their known biological activities based on available research.

Cytotoxicity Against Cancer Cell Lines

While direct comparative studies on the cytotoxicity of this specific series of VLC-CEs are limited, the general understanding is that the lipophilicity of such compounds can influence their interaction with cell membranes and subsequent biological effects. Further research is required to establish a clear structure-activity relationship for the cytotoxicity of these specific VLC-CEs.

Quantitative data from a single, direct comparative study on the cytotoxicity of **Cholesteryl Tricosanoate** and the other listed VLC-CEs against specific cancer cell lines is not available in the public domain. Research in this area is ongoing.

Enzymatic Hydrolysis

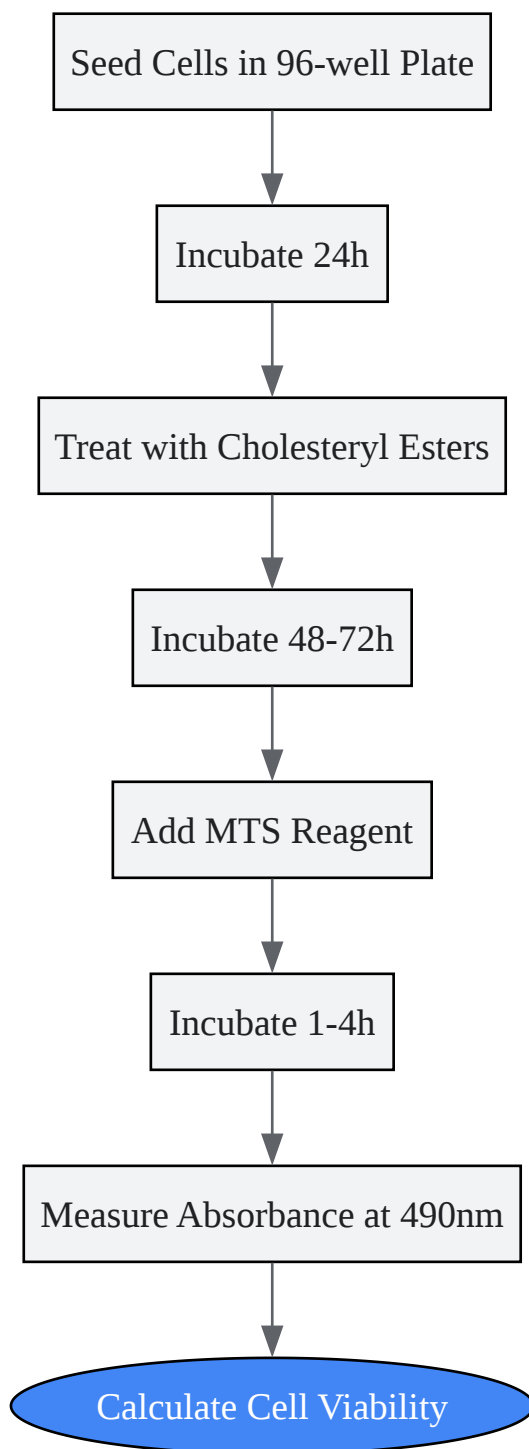
Cholesteryl esters are hydrolyzed by the enzyme cholesterol esterase to yield cholesterol and a free fatty acid. The rate of this hydrolysis can be influenced by the length and saturation of the fatty acid chain. It is hypothesized that longer fatty acid chains might present steric hindrance to the enzyme, potentially leading to slower hydrolysis rates.

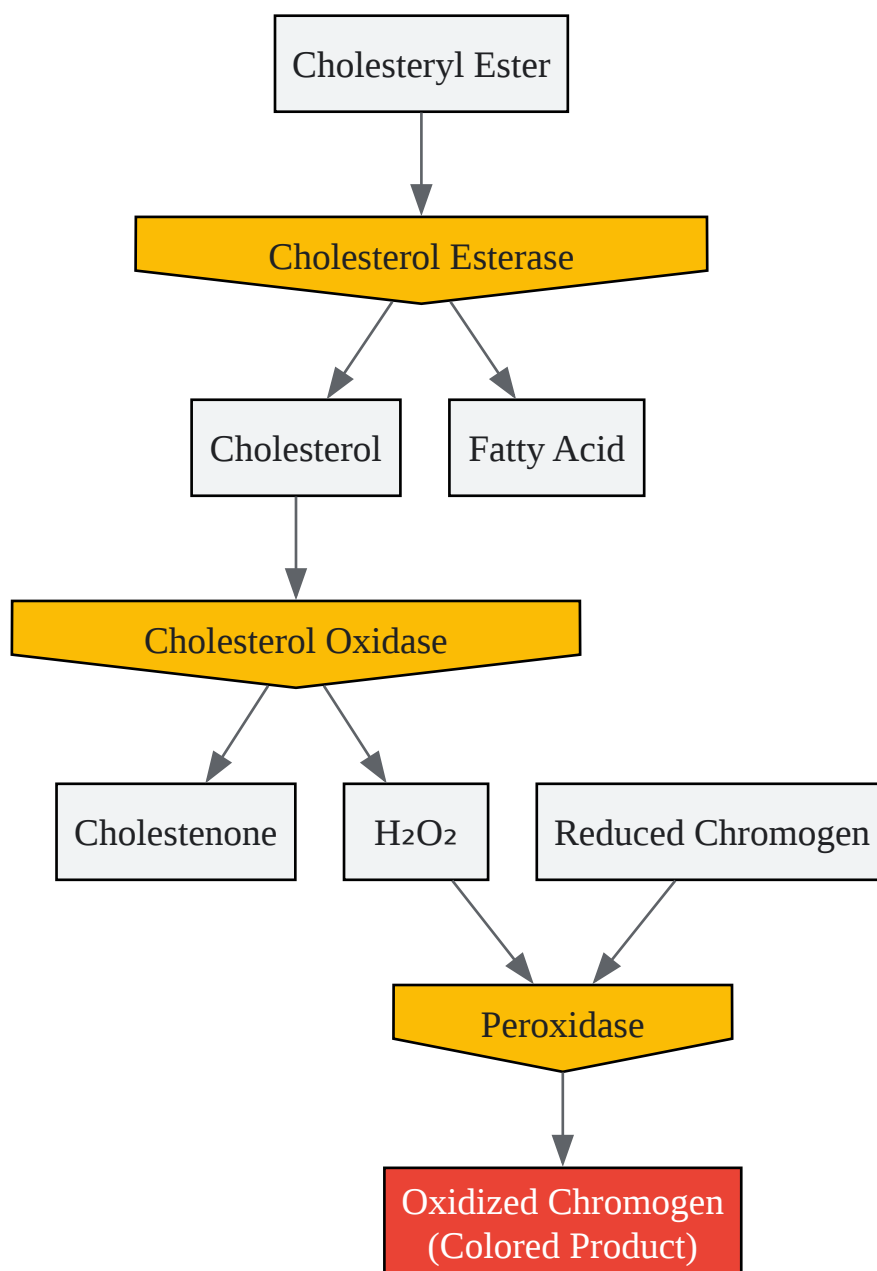
Direct comparative data on the enzymatic hydrolysis rates of **Cholesteryl Tricosanoate** and the other listed VLC-CEs by cholesterol esterase is not readily available. Further experimental investigation is needed to quantify these differences.

Relevant Signaling Pathways

VLC-CEs are integral components of overall cholesterol metabolism. Dysregulation in their metabolism can impact pathways involved in lipid storage and transport. The accumulation of cholesteryl esters is a hallmark of several lysosomal storage diseases, such as Cholesteryl Ester Storage Disease (CESD), which results from a deficiency in the enzyme lysosomal acid lipase (LAL). This deficiency leads to the massive accumulation of cholesteryl esters and triglycerides in lysosomes, affecting cellular function.

Below is a simplified representation of the cholesterol metabolism pathway, highlighting the role of cholesterol esters.





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